molecular formula C19H17NO3 B5864827 3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B5864827
M. Wt: 307.3 g/mol
InChI Key: JTZJDFZKMRDOGE-UHFFFAOYSA-N
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Description

3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids

Properties

IUPAC Name

3-[1-(2-hydroxyphenyl)-5-phenylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-18-9-5-4-8-17(18)20-15(11-13-19(22)23)10-12-16(20)14-6-2-1-3-7-14/h1-10,12,21H,11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZJDFZKMRDOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC=C3O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating the activity of enzymes or receptors involved in oxidative stress and inflammation . The compound’s structure allows it to interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties

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